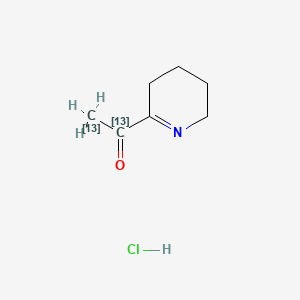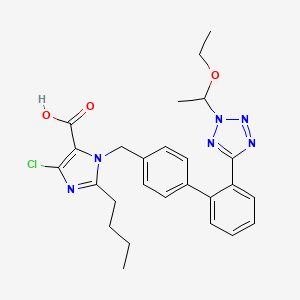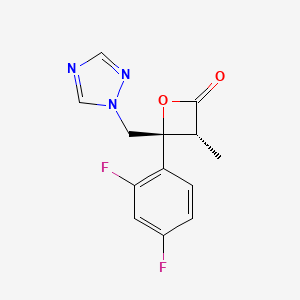
DMABA-d10 NHS ester
Vue d'ensemble
Description
Ester de NHS de DMABA-d10 : est un dérivé marqué au deutérium de l'ester de NHS de DMABA. Il s'agit d'un composé marqué par un isotope stable utilisé principalement dans la recherche scientifique. Le composé est connu pour son application en spectrométrie de masse, en particulier dans la détection et la quantification des lipides phosphatidyléthanolamine .
Mécanisme D'action
Target of Action
The primary target of DMABA-d10 NHS Ester is Phosphatidylethanolamine (PE) , a major phospholipid component of the cell membrane . PE lipids are crucial components of cell membranes and play significant roles in the biochemical pathways of fatty acid synthesis .
Mode of Action
This compound chemically reacts with the primary amine groups of PE lipids . This interaction facilitates the use of electrospray tandem mass spectrometry for the detection of diacyl, ether, and plasmalogen PE lipids that cannot be readily observed otherwise .
Biochemical Pathways
The interaction of this compound with PE lipids affects the biochemical pathways of fatty acid synthesis . PE lipids contain abundant polyunsaturated fatty acyl groups, and their oxidation may be linked to various human diseases .
Pharmacokinetics
It’s known that deuterium substitution in drug molecules, as seen in this compound, can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of this compound’s action is the facilitation of mass spectrometry characterization and quantification of relative changes in the abundance of PE lipids . This is achieved by providing a common precursor ion scan for diacyl, ether, and plasmalogen PE lipids .
Action Environment
It’s important to note that the compound is hygroscopic and light-sensitive, and it’s recommended to be stored at -20°c for stability .
Analyse Biochimique
Biochemical Properties
DMABA-d10 NHS ester reacts with the primary amine group of PE lipids . This interaction enables the detection of all PE subclasses labeled with this compound through precursor ion scanning . The compound’s role in biochemical reactions primarily involves facilitating the detection of diacyl, ether, and plasmalogen PE lipids that cannot be readily observed otherwise .
Cellular Effects
The primary cellular effect of this compound is its interaction with PE lipids, which are major components of cell membranes . By reacting with PE lipids, this compound aids in the detection and characterization of these lipids, providing valuable information about cellular processes .
Molecular Mechanism
This compound exerts its effects at the molecular level by reacting with the primary amine group of PE lipids . This reaction facilitates the use of electrospray tandem mass spectrometry for the detection of various PE lipid subclasses .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings primarily involve its role in facilitating the detection of PE lipids over time
Metabolic Pathways
This compound is involved in the metabolic pathways of PE lipids . By reacting with the primary amine group of these lipids, it aids in their detection and characterization, providing valuable insights into these metabolic pathways .
Subcellular Localization
The subcellular localization of this compound is not explicitly defined in the current literature. Given its role in reacting with PE lipids, it is likely to be found wherever these lipids are present within the cell .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'ester de NHS de DMABA-d10 implique la deutération de l'ester de NHS de DMABACela est réalisé par une série de réactions chimiques qui incorporent des réactifs marqués au deutérium .
Méthodes de production industrielle : La production industrielle de l'ester de NHS de DMABA-d10 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation d'équipements spécialisés pour assurer l'incorporation précise des atomes de deutérium. Le produit final est ensuite purifié et testé pour sa pureté isotopique et sa stabilité chimique .
Analyse Des Réactions Chimiques
Types de réactions : L'ester de NHS de DMABA-d10 subit principalement des réactions de substitution. Il réagit avec les groupes amines primaires, formant des liaisons amides stables. Cette réaction est couramment utilisée dans la dérivatisation des lipides phosphatidyléthanolamine .
Réactifs et conditions communs : La réaction implique généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) ou le diméthylformamide (DMF). Les conditions réactionnelles comprennent des températures douces et un pH neutre à légèrement basique .
Produits principaux : Le produit principal formé par la réaction de l'ester de NHS de DMABA-d10 avec les amines primaires est un dérivé amide stable. Ce produit est utilisé dans diverses applications analytiques, en particulier en spectrométrie de masse .
Applications de la recherche scientifique
Chimie : En chimie, l'ester de NHS de DMABA-d10 est utilisé comme réactif de marquage pour la détection et la quantification des lipides phosphatidyléthanolamine. Il facilite l'analyse des sous-classes lipidiques et de leurs produits oxydés .
Biologie : En recherche biologique, le composé est utilisé pour étudier le métabolisme lipidique et le rôle de la phosphatidyléthanolamine dans les processus cellulaires. Il aide à comprendre la distribution et l'abondance des lipides dans les échantillons biologiques .
Médecine : En recherche médicale, l'ester de NHS de DMABA-d10 est utilisé pour étudier le rôle des lipides dans des maladies telles que la maladie d'Alzheimer. Il aide à identifier les biomarqueurs lipidiques et à étudier les voies liées aux lipides .
Industrie : Dans le secteur industriel, le composé est utilisé dans le développement de produits pharmaceutiques et autres produits chimiques. Il est particulièrement précieux dans le contrôle de la qualité et la caractérisation des formulations à base de lipides .
Mécanisme d'action
L'ester de NHS de DMABA-d10 exerce ses effets par la formation de liaisons amides stables avec les groupes amines primaires. Cette réaction est facilitée par le groupe ester N-hydroxysuccinimide, qui agit comme groupe partant lors de la réaction de substitution. La liaison amide résultante est stable et peut être détectée et quantifiée par spectrométrie de masse .
Applications De Recherche Scientifique
Chemistry: In chemistry, DMABA-d10 NHS ester is used as a labeling reagent for the detection and quantification of phosphatidylethanolamine lipids. It facilitates the analysis of lipid subclasses and their oxidized products .
Biology: In biological research, the compound is used to study lipid metabolism and the role of phosphatidylethanolamine in cellular processes. It helps in understanding the distribution and abundance of lipids in biological samples .
Medicine: In medical research, this compound is used to investigate the role of lipids in diseases such as Alzheimer’s disease. It aids in the identification of lipid biomarkers and the study of lipid-related pathways .
Industry: In the industrial sector, the compound is used in the development of pharmaceuticals and other chemical products. It is particularly valuable in the quality control and characterization of lipid-based formulations .
Comparaison Avec Des Composés Similaires
Composés similaires :
- Ester de NHS de DMABA
- Ester de NHS de DMABA-d4
- Ester de NHS de DMABA-d6
Comparaison : L'ester de NHS de DMABA-d10 est unique en raison de son marquage au deutérium, qui présente des avantages distincts en spectrométrie de masse. L'incorporation d'atomes de deutérium améliore la stabilité du composé et permet une quantification plus précise des espèces lipidiques. Comparé à d'autres composés similaires, l'ester de NHS de DMABA-d10 offre une sensibilité et une spécificité améliorées dans les applications analytiques .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[bis(trideuteriomethyl)amino]-2,3,5,6-tetradeuteriobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-14(2)10-5-3-9(4-6-10)13(18)19-15-11(16)7-8-12(15)17/h3-6H,7-8H2,1-2H3/i1D3,2D3,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGFZOAQGYOQTG-ZGYYUIRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)ON2C(=O)CCC2=O)[2H])[2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B586946.png)







